2,5-dimethoxy-4-nitrobenzaldehyde physical and chemical properties
2,5-dimethoxy-4-nitrobenzaldehyde physical and chemical properties
An In-depth Technical Guide to 2,5-Dimethoxy-4-nitrobenzaldehyde for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced organic synthesis. It delineates the core physical, chemical, and spectroscopic properties of 2,5-dimethoxy-4-nitrobenzaldehyde, moving beyond a simple data sheet to provide actionable insights into its synthesis, reactivity, and application.
Strategic Overview: The Utility of a Multifunctional Building Block
2,5-Dimethoxy-4-nitrobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. The strategic placement of two electron-donating methoxy groups and one strongly electron-withdrawing nitro group on the benzaldehyde scaffold creates a molecule with unique electronic and steric properties. This substitution pattern makes it a valuable precursor for the synthesis of complex heterocyclic structures and macrocycles, particularly those with potential biological activity.[1][2] For instance, it is a crucial intermediate in the multi-gram scale preparation of quinone-containing macrocycles, which are explored for their antifungal and antitumor properties.[1][2]
The primary challenge in its utilization has been its synthesis; direct nitration of 2,5-dimethoxybenzaldehyde yields the 4-nitro isomer as only a minor product.[1][2] This guide will detail a selective, high-yield synthetic protocol that overcomes this limitation, unlocking its potential for broader research and development applications.
Core Physicochemical & Identification Data
For any experimental design, a baseline understanding of the compound's physical properties and identifiers is critical. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value |
| IUPAC Name | 2,5-dimethoxy-4-nitrobenzaldehyde |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol [3] |
| CAS Number | 1207-59-6[4] |
| Appearance | Typically a yellow solid[5] |
| Melting Point | 168-170 °C (for the diacetate precursor)[1] |
| Solubility | Soluble in ether, dichloromethane; likely soluble in other common organic solvents like DMSO and methanol.[1][5] |
Spectroscopic Signature Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous structural fingerprint of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (highly deshielded, ~10.0 ppm), two aromatic protons (as singlets or narrow doublets, influenced by the surrounding substituents), and two methoxy groups (as sharp singlets, ~3.8-4.0 ppm).
-
¹³C NMR: The carbon spectrum will feature a characteristic signal for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (with shifts influenced by the methoxy and nitro substituents), and the two methoxy carbons (~56 ppm).[6]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 2,5-dimethoxy-4-nitrobenzaldehyde in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Typically, 16 to 32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Depending on the sample concentration, several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2850-2750 | C-H stretch of the aldehyde |
| ~1710-1690 | C=O stretch of the aromatic aldehyde |
| ~1530-1500 & ~1350-1300 | Asymmetric and symmetric N-O stretches of the nitro group |
| ~1275-1200 & ~1075-1020 | C-O stretch of the aryl ether (methoxy groups) |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Collection: Typically, the spectrum is scanned over a range of 4000-400 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 211.05 (for [M]+)
-
Key Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the nitro group (-NO₂), methoxy groups (-CH₃), and the aldehyde group (-CHO).
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method that will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) can also be used to observe the protonated molecule [M+H]⁺.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.[7]
Synthesis and Mechanistic Insights
As previously noted, direct nitration of 2,5-dimethoxybenzaldehyde is non-selective. A superior, one-pot procedure has been developed that leverages a protecting group strategy to direct nitration to the desired C4 position, achieving yields of up to 85%.[1][2]
Causality of the Synthetic Strategy
The key to this synthesis is the in-situ protection of the aldehyde functionality as a diacetate. The bulky diacetoxymethyl group sterically hinders the C6 position, making the C4 position the primary site for electrophilic aromatic substitution by the nitronium ion (NO₂⁺). Subsequent acidic hydrolysis efficiently deprotects the aldehyde.[1]
Diagram of the Synthetic Workflow
Caption: One-pot synthesis of 2,5-dimethoxy-4-nitrobenzaldehyde.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol is adapted from the work of Cotelle and Catteau.[1][2]
-
Protection: In a suitable reaction vessel, dissolve 2,5-dimethoxybenzaldehyde (1 eq., e.g., 4.15 g, 50 mmol) and a catalytic amount of CuSO₄·7H₂O (e.g., 0.05 g) in acetic anhydride (50 mL). Stir the solution at room temperature for 24 hours.
-
Nitration: Cool the reaction mixture to 10-15°C in an ice bath. Add 70% nitric acid (approx. 6.4 eq., 20 mL, 320 mmol) dropwise, ensuring the temperature is maintained within the specified range. Stir the resulting solution for 1 hour.
-
Hydrolysis and Extraction: Add 1N HCl (250 mL) to the reaction mixture and continue stirring for 2 hours to facilitate the hydrolysis of the diacetate. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.
Chemical Reactivity and Applications
The reactivity of 2,5-dimethoxy-4-nitrobenzaldehyde is governed by the interplay of its three functional groups.
-
Aldehyde Group: The aldehyde is highly electrophilic due to the electron-withdrawing effect of the adjacent nitro group and the aromatic ring. It readily undergoes nucleophilic addition and condensation reactions, such as the formation of Schiff bases with primary amines or participating in Henry reactions.[8][9]
-
Nitro Group: The nitro group can be reduced to an amine, providing a synthetic handle to introduce a new functional group. This transformation opens pathways to a wide range of other derivatives.
-
Aromatic Ring: The ring is activated towards nucleophilic aromatic substitution due to the potent electron-withdrawing nitro group.
This versatile reactivity makes it a key building block for:
-
Heterocyclic Synthesis: It is a precursor for synthesizing substituted quinolines, oxazoles, and imidazoles, which are common scaffolds in medicinal chemistry.[8]
-
Macrocycle Synthesis: As mentioned, it is essential for creating complex macrocycles with potential applications as antifungal or antitumor agents.[1][2]
-
Drug Discovery: The molecule serves as an intermediate in the development of various bioactive compounds.[10][11]
Safety, Handling, and Storage
Professionals handling this compound must adhere to strict safety protocols. Based on data for structurally similar nitrobenzaldehydes, the following hazards are anticipated:
-
Health Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction.[12][13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[14][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
Conclusion
2,5-Dimethoxy-4-nitrobenzaldehyde is more than a simple chemical reagent; it is a strategic intermediate for advanced synthetic applications. Its unique electronic properties, combined with a now-established high-yield synthetic route, position it as a valuable tool for researchers in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary to effectively and safely incorporate this compound into demanding research programs.
References
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Selective Synthesis of 2,5-Dimethoxy-4-Nitrobenzaldehyde. [www.rhodium.ws] ([Link])
- Cotelle, P., & Catteau, J. P. (1992). Selective Synthesis of 2,5-Dimethoxy-4-nitrobenzaldehyde.
- Cotelle, P., & Catteau, J. P. (2006, September 23). Selective Synthesis of 2,5-Dimethoxy-4-nitrobenzaldehyde.
- 2-Methoxy-4-nitrobenzaldehyde 97. Sigma-Aldrich.
- SAFETY DATA SHEET. (2010, October 28). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Application Notes and Protocols for 2-Methoxy-4-nitrobenzaldehyde in Organic Synthesis. Benchchem.
- Electronic Supplementary Inform
- 1207-59-6|2,5-Dimethoxy-4-nitrobenzaldehyde|BLD Pharm.
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- Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde.
- 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Safrole.
- What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? Shenzhou Chemical.
- Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso deriv
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- What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? (2025, May 12).
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- Benzaldehyde, 2,5-dimethoxy-. NIST WebBook.
- Benzaldehyde, 2,5-dimethoxy-. NIST WebBook.
- Safety Data Sheet: 4-Nitrobenzaldehyde. Carl ROTH.
- 4,5-Dimethoxy-2-nitrobenzaldehyde | 20357-25-9. Manchester Organics.
- A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. Benchchem.
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